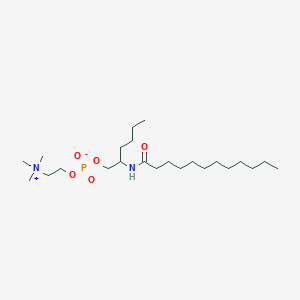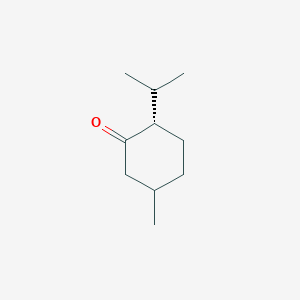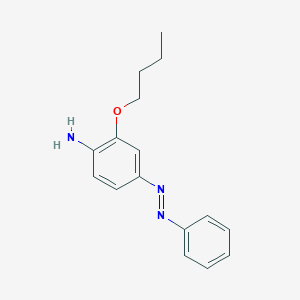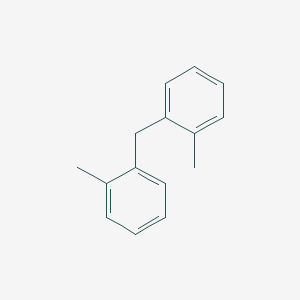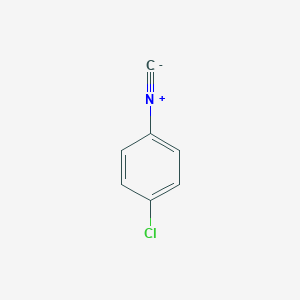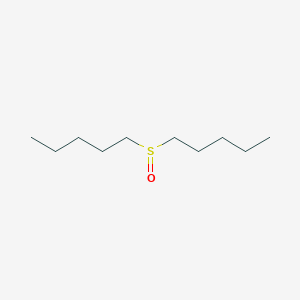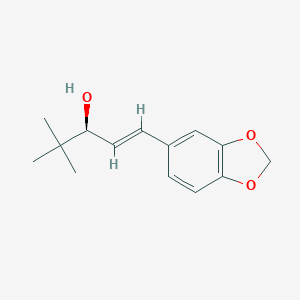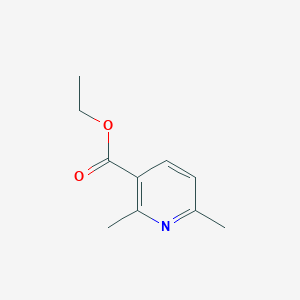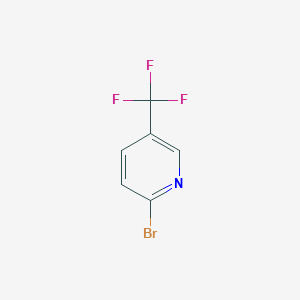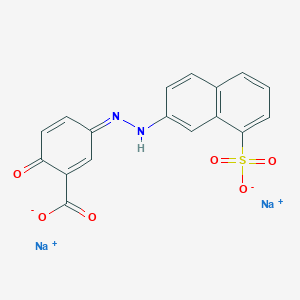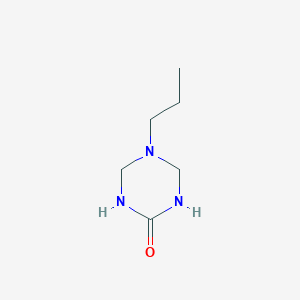
Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one, also known as PTZ, is a heterocyclic compound that has been widely used in scientific research as a convulsant agent. It is a white crystalline powder that is soluble in water and ethanol. PTZ is a potent convulsant agent that induces seizures in animals and is commonly used in the laboratory to study the mechanisms of epilepsy.
Wirkmechanismus
The mechanism of action of Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one is not fully understood, but it is thought to act by blocking the GABA-A receptor, which is an inhibitory neurotransmitter in the brain. This results in increased neuronal excitability and the development of seizures.
Biochemische Und Physiologische Effekte
Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one-induced seizures result in a range of biochemical and physiological effects. These include increased neuronal excitability, altered neurotransmitter release, and changes in gene expression. Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one-induced seizures also result in oxidative stress and inflammation, which can contribute to the development of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one-induced seizures are a reliable and reproducible model of epilepsy that can be used to study the pathophysiology of seizures and to develop new treatments for epilepsy. However, there are some limitations to the use of Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one. For example, Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one-induced seizures may not accurately reflect the pathophysiology of all types of epilepsy, and the severity of seizures can vary depending on the dose of Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one used.
Zukünftige Richtungen
There are several future directions for the use of Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one in scientific research. One area of focus is the development of new treatments for epilepsy based on the mechanisms of Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one-induced seizures. Another area of focus is the use of Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one in the study of comorbidities associated with epilepsy, such as depression and anxiety. There is also ongoing research into the development of new animal models of epilepsy that can more accurately reflect the pathophysiology of human epilepsy.
Synthesemethoden
Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one can be synthesized in several ways. One of the most common methods is the reaction of propylamine with cyanogen chloride to form 5-cyano-1-pentylamine. This intermediate is then reacted with hydrazine to form Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one is widely used in scientific research to induce seizures in animals for the study of epilepsy. It is also used to evaluate the efficacy of antiepileptic drugs and to study the mechanisms of epileptogenesis. Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one-induced seizures are a reliable and reproducible model of epilepsy that can be used to study the pathophysiology of seizures and to develop new treatments for epilepsy.
Eigenschaften
CAS-Nummer |
1771-03-5 |
|---|---|
Produktname |
Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one |
Molekularformel |
C6H13N3O |
Molekulargewicht |
143.19 g/mol |
IUPAC-Name |
5-propyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C6H13N3O/c1-2-3-9-4-7-6(10)8-5-9/h2-5H2,1H3,(H2,7,8,10) |
InChI-Schlüssel |
DOKOLURCKPWOMU-UHFFFAOYSA-N |
SMILES |
CCCN1CNC(=O)NC1 |
Kanonische SMILES |
CCCN1CNC(=O)NC1 |
Andere CAS-Nummern |
1771-03-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



